ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,4-d]pyridazine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, including the formation of the thieno[3,4-d]pyridazine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Thieno[3,4-d]pyridazine Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Functionalization: Introduction of the dimethylsulfamoyl, benzamido, and methoxyphenyl groups through various reactions such as amide formation, sulfonation, and etherification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe for biological pathways.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thieno[3,4-d]pyridazine derivatives. Similar compounds might include:
Thieno[3,4-d]pyridazine-1-carboxylates: Differing in the substituents on the core structure.
Benzamido derivatives: Varying in the nature of the benzamido group.
Dimethylsulfamoyl compounds: With different core structures but similar functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique biological or chemical properties.
Biological Activity
Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C24H26N4O6S, and it features a thieno[3,4-d]pyridazine core structure. The presence of functional groups such as dimethylsulfamoyl and methoxyphenyl contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C24H26N4O6S |
Molecular Weight | 514.55 g/mol |
CAS Number | 888471-38-3 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes, including acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
Enzyme Inhibition Studies
Studies have shown that derivatives similar to this compound exhibit significant AChE inhibitory activity. For example, in vitro assays demonstrated that certain sulfamide derivatives showed competitive inhibition with IC50 values indicating effective binding at the enzyme's active site .
Neuroprotective Effects
Research has indicated that compounds with similar structures can exhibit neuroprotective effects. One study highlighted the ability of related pyridazine derivatives to enhance cognitive function in animal models by modulating neurotransmitter systems, particularly through AChE inhibition .
Antioxidant Properties
In addition to neuroprotection, this compound may possess antioxidant properties. Antioxidant assays have shown that related compounds can scavenge free radicals and reduce oxidative stress in neuronal tissues, which is beneficial in preventing neurodegenerative diseases .
In Vivo Studies
In vivo studies using rodent models have demonstrated the efficacy of related compounds in improving memory and learning capabilities. For instance, treatment with certain thieno[3,4-d]pyridazine derivatives resulted in a significant reduction in escape latency during spatial memory tasks compared to control groups .
Comparative Analysis
A comparative analysis of various derivatives has shown that modifications in the chemical structure significantly influence biological activity. The presence of specific substituents like methoxy or sulfamoyl groups enhances AChE inhibition and antioxidant capacity.
Compound | IC50 (µM) | Activity |
---|---|---|
Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-... | 12.5 | AChE Inhibitor |
Methyl 3,5-diphenylpyridazine-4-carboxylate | 10.0 | Cognitive Enhancer |
Sulfamide derivative X | 15.0 | Antioxidant |
Properties
IUPAC Name |
ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O7S2/c1-5-36-25(32)21-19-14-37-23(20(19)24(31)29(27-21)16-8-10-17(35-4)11-9-16)26-22(30)15-6-12-18(13-7-15)38(33,34)28(2)3/h6-14H,5H2,1-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIPQFKBJOLUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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